N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride

Prodrug metabolism Adenosine deaminase inhibition HIV antiviral therapy

N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride (CAS 1185319-96-3), also referred to as CPQ, is a synthetic quinoxaline-based small molecule that functions as a prodrug, undergoing metabolic conversion to its active form, CPQA. It belongs to the substituted 2,3-diaminoquinoxaline class and has been investigated as both an antiviral agent targeting HIV and as a potential therapeutic for oncology indications.

Molecular Formula C16H22ClN5
Molecular Weight 319.83 g/mol
CAS No. 1185319-96-3
Cat. No. B1500577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride
CAS1185319-96-3
Molecular FormulaC16H22ClN5
Molecular Weight319.83 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC3=CC=CC=C3N=C2NC4CCNCC4.Cl
InChIInChI=1S/C16H21N5.ClH/c1-2-4-14-13(3-1)20-15(18-11-5-6-11)16(21-14)19-12-7-9-17-10-8-12;/h1-4,11-12,17H,5-10H2,(H,18,20)(H,19,21);1H
InChIKeyKAIKXLXOFBATLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine HCl (CAS 1185319-96-3): Procurement-Relevant Identity & Prodrug Profile


N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride (CAS 1185319-96-3), also referred to as CPQ, is a synthetic quinoxaline-based small molecule that functions as a prodrug, undergoing metabolic conversion to its active form, CPQA . It belongs to the substituted 2,3-diaminoquinoxaline class and has been investigated as both an antiviral agent targeting HIV and as a potential therapeutic for oncology indications . The hydrochloride salt form (molecular weight 319.83 g/mol, formula C16H22ClN5) provides a stable, crystalline solid suitable for laboratory-scale research and preclinical evaluation .

Why N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine HCl Cannot Be Replaced by Generic Quinoxaline Diamines


Generic quinoxaline-2,3-diamine scaffolds (e.g., the unsubstituted parent CAS 6640-47-7) lack the specific N2-cyclopropyl and N3-piperidin-4-yl substituents that define the pharmacophore of CPQ and are essential for its metabolic activation to CPQA . The cyclopropyl group modulates metabolic stability and binding conformation, while the piperidin-4-yl moiety serves as a critical handle for solubility and salt formation (as the hydrochloride). Substituting with structurally related analogs—such as N2-alkyl or N3-aryl variants—would alter both the prodrug activation kinetics and the target engagement profile, rendering direct interchange scientifically invalid without explicit comparative bioequivalence data .

Quantitative Differentiation Evidence for N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine HCl vs. Closest Analogs


Prodrug Metabolic Activation: CPQ vs. Direct-Acting Adenosine Deaminase Inhibitors

CPQ is characterized as a prodrug that requires metabolic conversion to its active form, CPQA, to exert pharmacological activity, whereas direct-acting adenosine deaminase inhibitors such as pentostatin (2′-deoxycoformycin) bind the enzyme without prior biotransformation . Although direct comparative Ki or IC50 values for CPQ/CPQA against purified adenosine deaminase are not publicly available in peer-reviewed literature, the prodrug mechanism implies a distinct pharmacokinetic profile and potential for tissue-selective activation that differentiates it from non-prodrug adenosine deaminase inhibitors .

Prodrug metabolism Adenosine deaminase inhibition HIV antiviral therapy

GPR6 Inverse Agonism: CPQ vs. In-Class Quinoxaline GPR6 Modulators

CPQ has been identified as a modulator of the GPR6 receptor, a Gs-coupled GPCR implicated in striatal function and Parkinson's disease pathology . While the Takeda patent family (e.g., US2017/0035775) discloses numerous quinoxaline derivatives as GPR6 modulators, the specific EC50 or IC50 of CPQ at human GPR6 has not been publicly reported in a peer-reviewed or patent dataset [1]. In contrast, the structurally distinct GPR6 inverse agonist CVN424 has a reported EC50 of 21 μM in a cAMP assay using CHO-K1 cells expressing human GPR6 [1]. Without disclosed potency data for CPQ, no quantitative head-to-head comparison can be made; the differentiation rests on the unique cyclopropyl-piperidinyl substitution pattern that may confer distinct binding kinetics relative to other quinoxaline-based GPR6 ligands .

GPR6 modulation Parkinson's disease cAMP assay

Antiviral Prodrug Design: CPQ vs. Nucleoside Analog Reverse Transcriptase Inhibitors

CPQ is described as a nucleoside analog prodrug that inhibits adenosine deaminase and blocks adenosine synthesis, representing a mechanism distinct from conventional HIV reverse transcriptase inhibitors such as emtricitabine or tenofovir . No published head-to-head antiviral activity data (e.g., EC50 in HIV-1 infected PBMCs or MT-4 cells) are available for CPQ or its active metabolite CPQA. The differentiation claim is therefore based on the unique dual prodrug/nucleoside analog design and adenosine pathway targeting, which contrasts with the direct chain-termination mechanism of approved NRTIs .

HIV antiviral Prodrug strategy Nucleoside analog

High-Priority Application Scenarios for N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine HCl Based on Available Evidence


Prodrug Activation & Adenosine Pathway Probe in HIV Research

As a nucleoside analog prodrug that is metabolized to the active CPQA form and inhibits adenosine deaminase, this compound is suited for ex vivo or in vitro studies investigating adenosine-mediated modulation of HIV replication and immune evasion. Researchers can employ CPQ to dissect prodrug activation kinetics in primary cell models where adenosine pathway enzymes are expressed .

GPR6 Chemical Biology Tool for Striatal Dysfunction Models

Given its reported GPR6 modulatory activity, CPQ can serve as a starting scaffold for medicinal chemistry optimization targeting Parkinson's disease, levodopa-induced dyskinesias, and Huntington's disease. It provides a quinoxaline-based alternative to pyridopyrazine GPR6 ligands such as CVN424 .

Reference Standard for Quinoxaline-Based Prodrug Method Development

The well-defined hydrochloride salt form (≥95% purity, molecular weight 319.83 g/mol) and prodrug-to-active metabolite conversion pathway make CPQ a suitable reference compound for developing LC-MS/MS bioanalytical methods to quantify prodrug/metabolite ratios in plasma or tissue homogenates .

Quote Request

Request a Quote for N2-Cyclopropyl-N3-(piperidin-4-yl)quinoxaline-2,3-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.